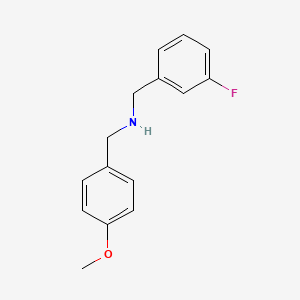

(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

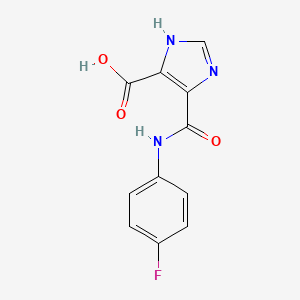

Descripción general

Descripción

The compound is a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group . The presence of fluoro and methoxy groups suggests that it might have interesting chemical properties, but without specific studies on this compound, it’s hard to say more .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 3-Fluorobenzyl chloride have been used in the synthesis of various fluorinated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluoro group can influence the compound’s reactivity and the presence of a methoxy group can influence its polarity .Aplicaciones Científicas De Investigación

Fluorescence Studies and Ion Sensing

- Research demonstrated that compounds with substitutions similar to (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, particularly those with p-methoxy benzyl units, are significant in fluorescence studies. They can indicate the presence of certain cations, as observed with Cu(II) inputs, by altering their fluorescence properties, which is pivotal in chemical sensing applications (Ravikumar, Ahamed, & Ghosh, 2007).

Nucleoside Transport Inhibition

- The compound's structural analogs, particularly those with nitro benzyl and methoxy benzyl groups, have been investigated for their potential to inhibit nucleoside transport proteins, which is crucial in regulating the absorption and distribution of nucleosides in the body. Modifications in the benzyl group significantly affect the affinity for ENT1, an essential nucleoside transporter (Tromp et al., 2004).

Fluorination in Organic Synthesis

- The compound's structure is relevant in synthesizing fluorinated molecules, such as alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These molecules are crucial in organic synthesis, offering potential pathways in drug development and material science (Ghosh et al., 2009).

Synthesis of Soluble Fluoro-Polyimides

- The structure of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is crucial in the synthesis of soluble fluoro-polyimides, which have applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics are essential in various industrial and technological applications (Xie et al., 2001).

Melanin Production Inhibition

- A structurally similar compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has been identified as a potent inhibitor of melanin production, hinting at potential applications in treating hyperpigmentation and as a component in skin whitening products (Choi et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEBHLLFWLCZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355113 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418792-57-1 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)